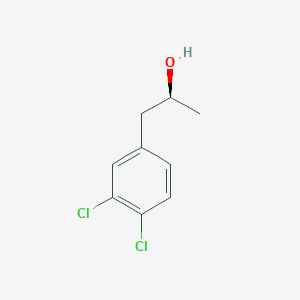
(2s)-1-(3,4-Dichlorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(3,4-Dichlorophenyl)propan-2-ol: is a chemical compound with the molecular formula C9H10Cl2O It is characterized by the presence of a dichlorophenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(3,4-Dichlorophenyl)propan-2-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,4-dichlorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of 3,4-dichlorobenzaldehyde using a palladium or platinum catalyst is one such method. This process is conducted under controlled temperature and pressure conditions to ensure optimal yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: (2S)-1-(3,4-Dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3,4-dichloroacetophenone, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of 3,4-dichlorophenylpropan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can yield the corresponding chloro compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products:
Oxidation: 3,4-Dichloroacetophenone.
Reduction: 3,4-Dichlorophenylpropan-2-amine.
Substitution: 3,4-Dichlorophenylpropan-2-chloride.
Scientific Research Applications
Chemistry: (2S)-1-(3,4-Dichlorophenyl)propan-2-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of bioactive molecules that target specific enzymes or receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target neurological pathways. Its ability to interact with specific molecular targets makes it a candidate for further investigation in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-1-(3,4-Dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may bind to the active site of an enzyme, altering its activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,4-Dichlorophenylpropan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
3,4-Dichloroacetophenone: Similar structure but with a ketone group instead of a hydroxyl group.
3,4-Dichlorophenylpropan-2-chloride: Similar structure but with a chloride group instead of a hydroxyl group.
Uniqueness: (2S)-1-(3,4-Dichlorophenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group. This configuration imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C9H10Cl2O |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
(2S)-1-(3,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10Cl2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3/t6-/m0/s1 |
InChI Key |
NVTCWDFUOVNOSO-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)Cl)Cl)O |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















